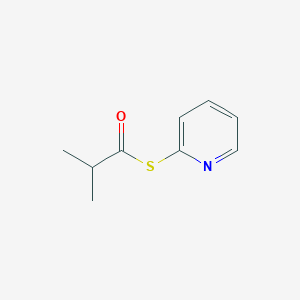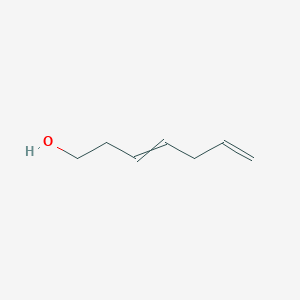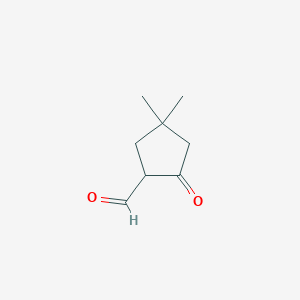
3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene is an organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a chlorine atom, a methyl group, and a phenylethenyl group attached to the benzothiophene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2-bromobenzothiophene and styrene.
Grignard Reaction: The 4-methyl-2-bromobenzothiophene undergoes a Grignard reaction with phenylmagnesium bromide to form the corresponding phenylethenyl derivative.
Chlorination: The phenylethenyl derivative is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiophene derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, its potential anticancer activity could involve inhibition of specific enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylethenyl-1-benzothiophene: Lacks the chlorine and methyl groups, resulting in different chemical properties.
4-Methyl-2-(2-phenylethenyl)-1-benzothiophene: Similar structure but without the chlorine atom.
3-Chloro-2-(2-phenylethenyl)-1-benzothiophene: Similar structure but without the methyl group.
Uniqueness
3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene is unique due to the presence of all three substituents (chlorine, methyl, and phenylethenyl) on the benzothiophene core. This combination of substituents imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
84258-83-3 |
|---|---|
Molekularformel |
C17H13ClS |
Molekulargewicht |
284.8 g/mol |
IUPAC-Name |
3-chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene |
InChI |
InChI=1S/C17H13ClS/c1-12-6-5-9-14-16(12)17(18)15(19-14)11-10-13-7-3-2-4-8-13/h2-11H,1H3 |
InChI-Schlüssel |
PUBXMENOCGYHCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)SC(=C2Cl)C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


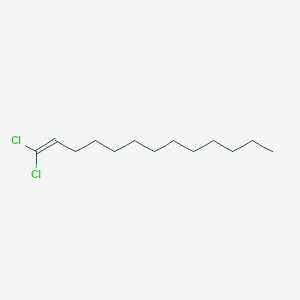

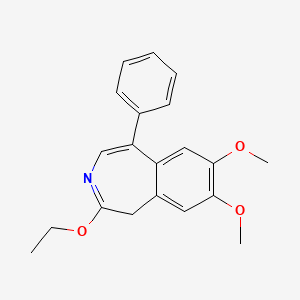

![4-[(Decyloxy)methylidene]cyclohex-1-ene](/img/structure/B14429302.png)

![5,11,17,23,29,35,41-Heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol](/img/structure/B14429311.png)
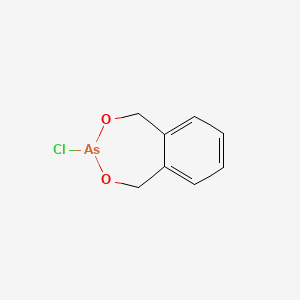
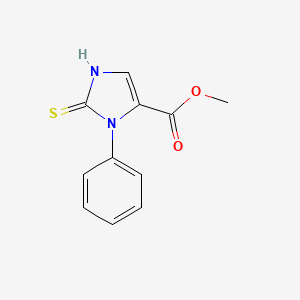
propanedioate](/img/structure/B14429364.png)
